3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid
Description
Properties
Molecular Formula |
C11H10O3S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H10O3S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9,12H,5H2,(H,13,14) |
InChI Key |
HELXTFMYJHKGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions: The synthesis of thiophene derivatives often involves condensation reactions. Notable methods include
- Information on large-scale industrial production methods for this specific compound is limited. research in the field of thiophene derivatives continues to evolve.
Chemical Reactions Analysis
Reactivity: 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid can participate in various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidations might involve oxidizing agents like potassium permanganate (KMnO), while reductions could use reducing agents like sodium borohydride (NaBH).
Major Products: These reactions can yield diverse products, including derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Thiophene derivatives find applications in material science, organic semiconductors, and organic light-emitting diodes (OLEDs).
Biology and Medicine: Some thiophene-based compounds exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.
Industry: Thiophene derivatives serve as corrosion inhibitors in industrial chemistry.
Mechanism of Action
- The precise mechanism by which 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid, highlighting substituent variations and their implications:
Physicochemical Properties
- Solubility: The hydroxypropanoic acid moiety in the target compound likely enhances aqueous solubility compared to non-polar analogs like 3-benzoylpropionic acid . However, the benzo[b]thiophene core may reduce solubility relative to purely aliphatic carboxylic acids.
- Acidity: The α-hydroxy group increases acidity (pKa ~3–4) compared to non-hydroxylated analogs (e.g., 3-benzoylpropionic acid, pKa ~4.5) .
- Hydrogen Bonding : The hydroxy and carboxylic acid groups enable strong intermolecular interactions, similar to chalcone derivatives in , which exhibit C–H···O and hydrogen bonding .
Challenges and Opportunities
- Stability : The hydroxy group may confer sensitivity to oxidation, necessitating protective strategies during synthesis (e.g., trimethylsilyl protection, as in ) .
- Drug Likeness : Compared to 3-benzoylpropionic acid, the target compound’s polar groups may improve bioavailability but reduce blood-brain barrier penetration .
Data Tables
Table 1: Key Physicochemical Parameters
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 238.27 g/mol | 1.8 | 2 (OH, COOH) | 4 |
| 3-Benzoylpropionic acid | 178.19 g/mol | 2.3 | 1 (COOH) | 3 |
| H-β-(3-Benzothienyl)-Ala-OH | 221.28 g/mol | 1.5 | 2 (NH₂, COOH) | 3 |
Biological Activity
3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety attached to a hydroxypropanoic acid framework, which is crucial for its biological activity. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.
| Compound | Cell Line | Inhibition (%) at 10 μM |
|---|---|---|
| Compound A | MDA-MB-231 | 45% |
| Compound B | HT-29 | 30% |
| This compound | MCF-7 | 23% |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, potentially targeting pathways like RhoA/ROCK signaling .
Antimicrobial Activity
The antimicrobial efficacy of similar carboxylic acid derivatives has been documented, showing activity against various bacterial strains. The following table summarizes the antimicrobial activities observed:
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Bacillus subtilis | 15 | 25 |
| Staphylococcus aureus | 12 | 50 |
| Escherichia coli | 10 | 100 |
These results indicate that the compound exhibits moderate antibacterial properties, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of benzo[b]thiophene derivatives has also been explored. In vivo studies using models of paw edema demonstrated that compounds related to this compound significantly reduced inflammation markers.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | - |
| Compound C | 50% |
| Compound D | 40% |
This suggests that the compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have highlighted the therapeutic potential of benzo[b]thiophene derivatives:
- Study on MDA-MB-231 Cells : A derivative was shown to inhibit proliferation by inducing apoptosis through the activation of caspase pathways.
- In Vivo Anti-inflammatory Model : A study demonstrated significant reduction in paw swelling in rats treated with the compound, confirming its anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via Claisen-Schmidt condensation. For example, derivatives like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(aryl)prop-2-en-1-one are prepared by reacting 1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes in methanol using KOH as a base. The reaction is stirred for 24 hours, followed by solvent removal, extraction with CH₂Cl₂, and purification via silica gel column chromatography . Yield optimization requires careful control of substituent electronic effects (e.g., electron-withdrawing groups on benzaldehyde improve reactivity).
Q. How can structural characterization of this compound derivatives be rigorously validated?
- Methodological Answer : Multi-modal analytical techniques are essential:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns.
- HRMS : Validate molecular formulas (e.g., C₂₆H₂₂FO₄S with m/z 449.1184 observed vs. 449.1223 calculated) .
- IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Discrepancies in spectral data may arise from tautomerism or residual solvents, necessitating repeated drying under vacuum.
Advanced Research Questions
Q. What crystallographic insights explain the conformational stability of benzo[b]thiophene-containing compounds?
- Methodological Answer : X-ray diffraction reveals that benzo[b]thiophene rings exhibit near-planar geometries (RMSD ≤ 0.0084 Å). Dihedral angles between the benzo[b]thiophene and adjacent substituents (e.g., 23.91°–88.92° for methoxyphenyl groups) dictate steric interactions and hydrogen-bonding networks. For example, hydrogen-bonded chains parallel to the crystallographic axis stabilize (Z)-tetrazole analogs, with N–H···N interactions critical for lattice cohesion . Computational modeling (DFT) can predict these angles to guide synthetic design.
Q. How do substituent positions (e.g., methoxy, fluoro) on aryl groups influence biological or chemical reactivity?
- Methodological Answer : Substituent effects are evaluated through comparative SAR studies:
- Electron-donating groups (e.g., -OCH₃) : Enhance electron density on the aryl ring, increasing nucleophilic aromatic substitution reactivity.
- Electron-withdrawing groups (e.g., -F, -Cl) : Improve metabolic stability but may reduce solubility. For instance, 4-fluorophenyl derivatives show higher crystallinity due to halogen bonding .
- Ortho vs. para substitution : Ortho-substituted analogs exhibit steric hindrance, altering binding affinities in enzyme assays .
Q. What strategies resolve contradictions in spectroscopic data or synthetic yields for structurally similar analogs?
- Methodological Answer : Contradictions often arise from:
- Reaction conditions : Prolonged reaction times (>24 hours) may degrade acid-labile groups.
- Purification artifacts : Silica gel interaction with polar hydroxyl groups can reduce yields; switching to reverse-phase HPLC improves recovery .
- Tautomeric equilibria : Use deuterated solvents (DMSO-d₆) in NMR to stabilize enol-keto forms and clarify peak assignments .
Methodological Best Practices
Q. What purification techniques are most effective for isolating this compound derivatives?
- Answer :
- Silica gel chromatography : Effective for non-polar derivatives (e.g., trimethoxy-substituted compounds) using hexane:EtOAc (3:1) gradients .
- Recrystallization : Polar derivatives (e.g., hydroxyl-containing analogs) are recrystallized from ethanol/water mixtures to remove salts .
- HPLC : Essential for separating diastereomers or regioisomers, with C18 columns and acetonitrile/water mobile phases .
Q. How can researchers design experiments to probe the acid-base behavior of the hydroxyl and carboxylic acid groups?
- Answer :
- Potentiometric titration : Determine pKa values (e.g., carboxylic acid pKa ~2.5–3.5, phenolic hydroxyl ~9.5–10.5) .
- pH-dependent UV-Vis : Monitor shifts in λmax (e.g., 280 nm for deprotonated carboxylate) to assess ionization states .
- Solid-state NMR : Characterize protonation states in crystalline phases, critical for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
